molecular formula C16H32O2S B017306 Tetradecylthioacetic acid CAS No. 2921-20-2

Tetradecylthioacetic acid

Cat. No.: B017306
CAS No.: 2921-20-2
M. Wt: 288.5 g/mol
InChI Key: IPBCWPPBAWQYOO-UHFFFAOYSA-N
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Description

Tetradecylthioacetic acid is a synthetic fatty acid with a sulfur substitution in the β-position. This modification renders it unable to undergo complete β-oxidation, thereby increasing its biological activity. It acts as a peroxisome proliferator-activated receptor alpha agonist and increases mitochondrial fatty acid oxidation in vitro . This compound has been studied for its potential to reduce inflammation, prevent high-fat diet-induced adiposity, and improve insulin resistance .

Scientific Research Applications

Mechanism of Action

Target of Action

Tetradecylthioacetic acid (TTA) is a synthetic fatty acid that primarily targets peroxisome proliferator-activated receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. TTA specifically activates PPARα and PPARδ, with a preference for PPARα .

Mode of Action

TTA acts as an agonist for PPARα and PPARδ . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, TTA binds to PPARα and PPARδ, activating these receptors. This activation leads to an increase in mitochondrial fatty acid oxidation .

Biochemical Pathways

The activation of PPARα and PPARδ by TTA leads to increased mitochondrial fatty acid oxidation . This process involves the breakdown of fatty acids, which results in the production of acetyl-CoA, a key molecule in metabolism. The acetyl-CoA then enters the citric acid cycle, leading to the production of ATP, the primary energy currency of cells .

Pharmacokinetics

Due to its structural modification (a sulfur substitution in the β-position), tta cannot undergo complete β-oxidation . This increases its biological activity and may impact its bioavailability.

Result of Action

The activation of PPARα and PPARδ by TTA and the subsequent increase in mitochondrial fatty acid oxidation have several effects. These include reducing inflammation , preventing high fat diet-induced adiposity and insulin resistance , and potentially attenuating dyslipidemia in patients with type 2 diabetes mellitus .

Action Environment

The action of TTA can be influenced by various environmental factors. For instance, the presence of other fatty acids and compounds that modulate fatty acid metabolism can affect the efficacy of TTA . Additionally, the nutritional status and diet of the individual can also impact the effectiveness of TTA .

Biochemical Analysis

Biochemical Properties

Tetradecylthioacetic acid acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist . This interaction with PPARα leads to an increase in mitochondrial fatty acid oxidation . The activation of PPARα by TTA can be seen as protecting the body from excess fats .

Cellular Effects

This compound has been reported to have several effects on cells. In rodent studies, TTA has been shown to reduce inflammation and prevent high fat diet-induced adiposity and insulin resistance . In human clinical studies, TTA has been observed to attenuate dyslipidemia in patients with type 2 diabetes mellitus .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with PPARα . As a PPARα agonist, TTA increases mitochondrial fatty acid oxidation . This effect is due to the sulfur substitution in the β-position of TTA, which prevents it from undergoing complete β-oxidation .

Temporal Effects in Laboratory Settings

It has been observed that TTA treatment leads to increased expression of genes involved in the uptake and transport of fatty acids and HDL cholesterol in the small intestine .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a rat model of post-myocardial infarction heart failure, TTA had a beneficial effect on cardiac function . This effect was accompanied by decreased free fatty acids in plasma, increased myocardial proportion of n-3 polyunsaturated fatty acids (PUFA), and a decreased proportion of n-6 PUFA .

Metabolic Pathways

This compound is involved in lipid metabolism. It acts as a PPARα agonist and increases mitochondrial fatty acid oxidation . This leads to a decrease in serum triglycerides and cholesterol in animals .

Transport and Distribution

It is known that TTA acts as a PPARα agonist and increases mitochondrial fatty acid oxidation , suggesting that it may be transported to the mitochondria for this process.

Subcellular Localization

Given its role as a PPARα agonist and its effect on mitochondrial fatty acid oxidation , it is likely that it is localized to the mitochondria where these processes occur.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecylthioacetic acid is synthesized through a multi-step process involving the introduction of a sulfur atom into the fatty acid chain. The synthetic route typically involves the reaction of tetradecyl bromide with thiourea to form tetradecylthiourea, which is then hydrolyzed to produce this compound. The reaction conditions include the use of solvents such as ethanol and catalysts like sodium hydroxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Tetradecylthioacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Palmitic Acid: A common saturated fatty acid without sulfur substitution.

    Lauric Acid: Another saturated fatty acid with a shorter carbon chain.

    Octadecanoic Acid: A longer-chain saturated fatty acid.

Comparison: Tetradecylthioacetic acid is unique due to its sulfur substitution, which prevents complete β-oxidation and enhances its biological activity. Unlike palmitic acid and lauric acid, this compound has significant effects on lipid metabolism and mitochondrial function. Its ability to activate peroxisome proliferator-activated receptors and its antioxidative properties set it apart from other similar fatty acids .

Properties

IUPAC Name

2-tetradecylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-16(17)18/h2-15H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBCWPPBAWQYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040759
Record name Tetradecylthioacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2921-20-2
Record name Tetradecylthioacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2921-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Carboxymethylthio)tetradecane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecylthioacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Tetradecylthio)acetic Acid
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Record name TETRADECYLTHIOACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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